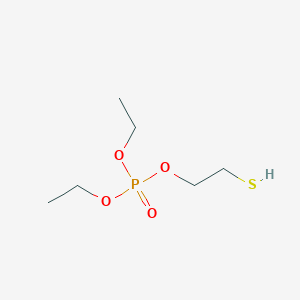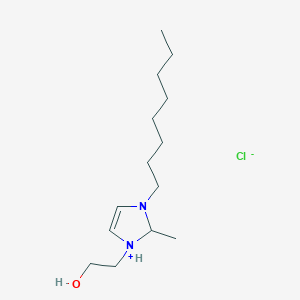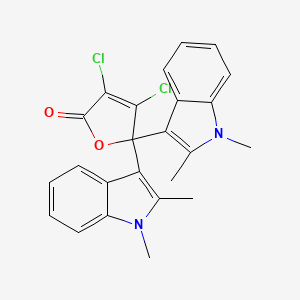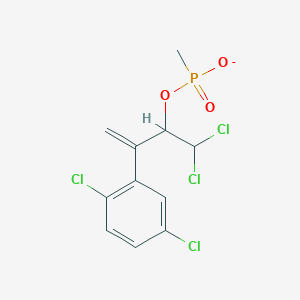
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is a chemical compound with a complex structure that includes multiple chlorine atoms and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate typically involves multiple steps, including the chlorination of precursor compounds and the introduction of the phosphonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction may produce dechlorinated derivatives.
Applications De Recherche Scientifique
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Known for its use as an insecticide.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Used in pharmaceutical research.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Utilized as a catalyst in various chemical reactions.
Uniqueness
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is unique due to its specific combination of chlorine atoms and a phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
64654-13-3 |
|---|---|
Formule moléculaire |
C11H10Cl4O3P- |
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
[1,1-dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl]oxy-methylphosphinate |
InChI |
InChI=1S/C11H11Cl4O3P/c1-6(8-5-7(12)3-4-9(8)13)10(11(14)15)18-19(2,16)17/h3-5,10-11H,1H2,2H3,(H,16,17)/p-1 |
Clé InChI |
LTYJYNCEHKQEEC-UHFFFAOYSA-M |
SMILES canonique |
CP(=O)([O-])OC(C(Cl)Cl)C(=C)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



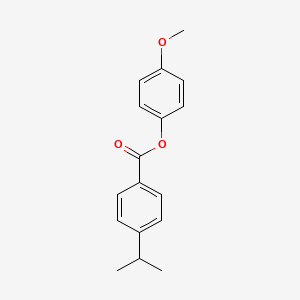
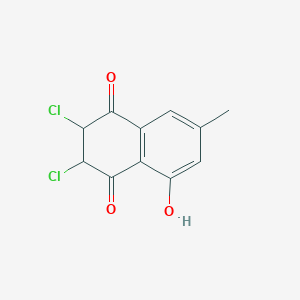
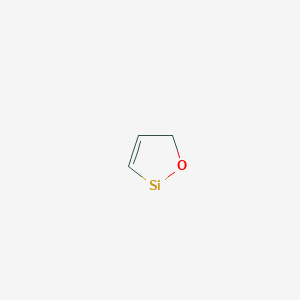
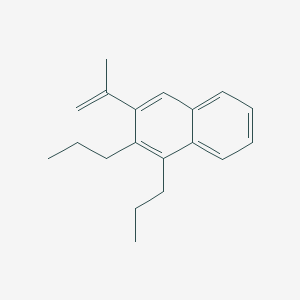
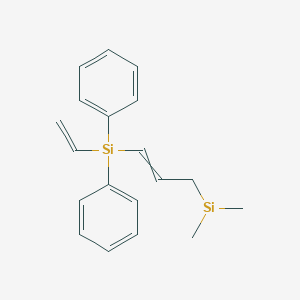
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

